2-Amino-3-chloro-5-(trifluoromethyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-chloro-5-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-4-1-3(7(9,10)11)2-5(13)6(4)12/h1-2,13H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYYMTPVSQHMCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)N)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Amino-3-chloro-5-(trifluoromethyl)phenol CAS 84960-10-1 properties
[1][2][3][4]
Executive Summary
2-Amino-3-chloro-5-(trifluoromethyl)phenol (CAS 84960-10-1) is a highly specialized fluorinated aromatic building block used primarily in the synthesis of heterocyclic scaffolds for pharmaceutical and agrochemical discovery.[1][2] Characterized by the presence of an electron-withdrawing trifluoromethyl group, a lipophilic chlorine atom, and orthogonal amino/hydroxyl functionalities, this compound serves as a critical precursor for benzoxazoles , benzoxazines , and polyfunctionalized biaryls .
This guide provides a technical deep-dive into its physicochemical properties, validated synthetic pathways, reactivity profiles, and safety protocols, designed for researchers in medicinal chemistry and process development.
Chemical Identity & Physicochemical Properties[4][5][6][7][8]
The compound features a phenol core substituted with an amino group at the ortho position (C2), a chlorine atom at C3, and a trifluoromethyl group at C5. The interplay between the electron-donating amino/hydroxyl groups and the electron-withdrawing halogenated motifs dictates its unique reactivity and acidity profiles.
Table 1: Technical Specifications
| Property | Data | Note |
| CAS Number | 84960-10-1 | Verified Registry Number |
| IUPAC Name | This compound | |
| Molecular Formula | C₇H₅ClF₃NO | |
| Molecular Weight | 211.57 g/mol | |
| Appearance | Off-white to beige solid | Oxidizes slightly upon air exposure |
| Purity Grade | Typically ≥95% (HPLC) | Industrial Standard |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility |
| Acidity (pKa) | ~7.5 - 8.2 (Phenolic OH) | Predicted; Acidified by EWGs (Cl, CF₃) |
| Basicity | Weakly basic (Aniline NH₂) | Suppressed by ortho-Cl and para-CF₃ |
Spectroscopic Profile (Diagnostic)
-
¹H NMR (DMSO-d₆): Distinct singlets for aromatic protons at C4 and C6. The broad exchangeable signals for -OH and -NH₂ typically appear downfield (9.0–10.5 ppm) and mid-field (4.5–5.5 ppm), respectively.
-
¹⁹F NMR: Single peak around -60 to -63 ppm (characteristic of Ar-CF₃).
-
MS (ESI): m/z 210/212 [M-H]⁻ (Negative mode preferred due to phenolic acidity).
Synthetic Pathways[10][11][12]
While direct commercial sourcing is common, in-house preparation is often required for isotopic labeling or derivative generation. The most robust synthetic route involves the regioselective chlorination of the commercially available precursor 2-amino-5-(trifluoromethyl)phenol .
Primary Route: Electrophilic Aromatic Substitution
The amino group (NH₂) at C2 is a strong ortho/para activator. However, the para position (C5) is blocked by the CF₃ group. This directs electrophilic chlorination selectively to the C3 position (ortho to the amino group).
Reagents:
-
Substrate: 2-Amino-5-(trifluoromethyl)phenol (CAS 454-82-0)[3]
-
Chlorinating Agent: N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)
-
Solvent: Acetonitrile (ACN) or DMF
-
Temperature: 0°C to Room Temperature
Mechanism & Workflow Diagram
Figure 1: Regioselective synthesis via chlorination. The amino group directs the incoming halogen to the sterically accessible 3-position.
Reactivity & Applications in Drug Design
The core value of this compound lies in its ability to undergo cyclocondensation reactions . The adjacent amino and hydroxyl groups function as a dinucleophilic "pincer," readily forming 5-membered heterocycles upon reaction with carbonyl electrophiles.
Key Transformation: Benzoxazole Synthesis
Benzoxazoles are privileged scaffolds in kinase inhibitors and anti-infectives. The presence of the CF₃ group enhances metabolic stability and lipophilicity, while the Chlorine atom provides a handle for further cross-coupling (e.g., Suzuki-Miyaura).
Protocol: Cyclization with Triphosgene
-
Dissolution: Dissolve the phenol (1.0 eq) in anhydrous THF/DCM.
-
Base Addition: Add Triethylamine (2.5 eq) at 0°C.
-
Carbonylation: Add Triphosgene (0.35 eq) dropwise (Safety: Generates Phosgene in situ).
-
Workup: Quench with water, extract with EtOAc.
-
Product: 4-Chloro-6-(trifluoromethyl)benzo[d]oxazol-2(3H)-one.
Reactivity Workflow
Figure 2: Divergent synthesis pathways. The compound serves as a precursor for fused heterocycles and ligands.
Medicinal Chemistry Significance
-
Bioisosterism: The 2-amino-3-chloro-5-CF₃ motif is often used to replace more metabolically labile aniline fragments.
-
Kinase Inhibition: The benzoxazole derivatives mimic the adenine binding mode in ATP-competitive inhibitors.
-
Agrochemicals: Similar scaffolds are found in succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., Fluopyram analogs).
Handling & Safety (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[4] |
| Serious Eye Damage | H319 | Causes serious eye irritation.[4] |
| STOT - SE | H335 | May cause respiratory irritation. |
Precautionary Protocols:
-
Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of dust.
-
PPE: Nitrile gloves (0.11 mm min. thickness), safety goggles, and lab coat are mandatory.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the amino group. Dark storage is recommended.
References
-
PubChem Compound Summary. (2025). 2-Amino-5-(trifluoromethyl)phenol (Precursor Data). National Center for Biotechnology Information. Link
-
Sigma-Aldrich. (2025). Safety Data Sheet: this compound. Merck KGaA. Link
-
BenchChem. (2025). Technical Guide: Synthesis of Trifluoromethyl Phenols and Anilines.Link
-
Google Patents. (2020). Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate (Related Heterocycle Synthesis).[5] Patent CN111138351A. Link
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules.[2][4][6][7][8][9][10][11][12] Link
Sources
- 1. This compound | 84960-10-1 [sigmaaldrich.com]
- 2. allbiopharm.com [allbiopharm.com]
- 3. 2-Amino-5-(trifluoromethyl)phenol | C7H6F3NO | CID 15524277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-3-chloro-5-trifluoromethylpyridine | 79456-26-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of Triphosgene in Organic Synthesis [en.highfine.com]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Chemical structure of 2-amino-3-chloro-5-trifluoromethylphenol
This guide provides an in-depth technical analysis of 2-amino-3-chloro-5-trifluoromethylphenol (CAS 84960-10-1), a highly specialized fluorinated aromatic building block.
Structural Analysis, Synthetic Pathways, and Reactivity
HExecutive Summary
2-Amino-3-chloro-5-trifluoromethylphenol is a polysubstituted aromatic scaffold used primarily as an intermediate in the synthesis of high-value agrochemicals (fungicides) and pharmaceutical agents. Its structure combines three distinct electronic effectors—a strongly electron-withdrawing trifluoromethyl group (-CF
Critical Distinction: Researchers must distinguish this phenol from its pyridine analog, 2-amino-3-chloro-5-(trifluoromethyl)pyridine (CAS 79456-26-1), which is structurally similar but chemically distinct and more ubiquitous in patent literature for fluazinam synthesis.
Chemical Structure & Electronic Environment
The molecule consists of a benzene ring substituted at the 1, 2, 3, and 5 positions. The interplay of these functional groups dictates its reactivity profile.
Substituent Analysis
| Position | Group | Electronic Effect | Hammett Constant ( | Influence on Reactivity |
| 1 | Hydroxyl (-OH) | EDG (Resonance), EWG (Inductive) | Activates ring; Ortho/Para director. | |
| 2 | Amino (-NH | Strong EDG (Resonance) | Dominant activator; directs electrophiles to pos. 3. | |
| 3 | Chloro (-Cl) | Weak EWG (Inductive) | Deactivates ring slightly; increases lipophilicity. | |
| 5 | Trifluoromethyl (-CF | Strong EWG (Inductive/Field) | Increases acidity of phenol; metabolic stability. |
Intramolecular Interactions
The ortho arrangement of the amino (-NH
-
Stabilizes the neutral molecule, typically lowering the melting point compared to meta or para isomers.
-
Reduces the nucleophilicity of the amine nitrogen slightly.
-
Creates a "pre-organized" motif for heterocycle formation (e.g., cyclization to benzoxazoles).
Electronic Push-Pull Visualization
The following diagram illustrates the competing electronic effects that define the molecule's reactivity.
Caption: Electronic map showing the dominance of the amino group in directing electrophilic substitution, counterbalanced by the electron-withdrawing CF3 and Cl groups.
Synthetic Pathways[2][3]
The synthesis of CAS 84960-10-1 typically proceeds via a multi-step sequence starting from 3-(trifluoromethyl)phenol .[1] The core challenge is achieving the correct regiochemistry for the chlorine atom.
Validated Synthetic Route
This protocol leverages the dominant directing power of the amino group to install the chlorine atom at the final stage.
Step 1: Nitration
-
Precursor: 3-(Trifluoromethyl)phenol.[1]
-
Reagents: HNO
(1 eq), H SO (cat), 0°C. -
Mechanism: Electrophilic aromatic substitution.[2] The OH group directs ortho and para. The CF
group directs meta. -
Outcome: A mixture of isomers. The target isomer is 2-nitro-5-(trifluoromethyl)phenol (OH at 1, NO
at 2, CF at 5). -
Purification: Fractional crystallization or column chromatography is required to separate the 2-nitro isomer from the 4-nitro and 6-nitro byproducts.
Step 2: Reduction
-
Precursor: 2-nitro-5-(trifluoromethyl)phenol.[3]
-
Reagents: H
, Pd/C (Catalytic hydrogenation) OR SnCl /HCl (Chemical reduction). -
Outcome: 2-Amino-5-(trifluoromethyl)phenol (CAS 454-82-0).[4]
-
Note: This intermediate is commercially available and stable.
Step 3: Regioselective Chlorination
-
Precursor: 2-Amino-5-(trifluoromethyl)phenol.[3]
-
Reagents: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO
Cl ). -
Conditions: DMF or Acetonitrile, 0°C to RT.
-
Logic: The amino group (-NH
) is a much stronger activator than the hydroxyl (-OH). It directs incoming electrophiles to the ortho and para positions.-
Para to NH
(Position 5) is blocked by the CF group. -
Ortho to NH
(Position 3) is open.
-
-
Result: Exclusive formation of 2-amino-3-chloro-5-trifluoromethylphenol .
Synthesis Flowchart
Caption: Stepwise synthesis illustrating the conversion of the phenol precursor to the final chlorinated aminophenol.
Physicochemical Properties & Applications
Property Table
| Property | Value (Experimental/Predicted) | Relevance |
| Physical State | Solid (Off-white to pale yellow) | Handling stability. |
| Melting Point | >100°C (Predicted) | High thermal stability due to H-bonding. |
| Acidity (pKa) | ~7.5 - 8.2 | More acidic than phenol (pKa 10) due to EWG (CF |
| LogP | ~3.2 | Lipophilic; suitable for membrane permeability. |
| Solubility | Soluble in DMSO, MeOH, EtOAc | Standard organic workup compatible. |
Key Applications
-
Agrochemicals: The combination of the CF
group (metabolic stability) and the aminophenol core makes this a prime scaffold for benzoxazole-based fungicides . The Cl atom often enhances binding affinity to fungal enzymes. -
Pharmaceuticals: Used as a bioisostere in kinase inhibitors. The CF
group modulates pKa and improves blood-brain barrier penetration in CNS drugs. -
Building Block: Precursor for heterocycles via condensation with carboxylic acids, aldehydes, or phosgene (yielding benzoxazolones).
Safety & Handling Protocols
Hazard Classification (GHS):
-
Acute Toxicity: Harmful if swallowed (Category 4).
-
Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).
-
STOT-SE: May cause respiratory irritation (Category 3).
Handling Protocol:
-
Engineering Controls: Always handle within a certified chemical fume hood to prevent inhalation of dust.
-
PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.
-
Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen). Aminophenols are prone to oxidation (darkening) upon exposure to air and light.
References
-
Sigma-Aldrich. Product Specification: 2-Amino-3-chloro-5-(trifluoromethyl)phenol (CAS 84960-10-1). Retrieved from
-
PubChem. Compound Summary: 2-Amino-5-(trifluoromethyl)phenol (CAS 454-82-0).[4] (Precursor Data).[5] Retrieved from
-
European Patent Office. Method for preparing m-trifluoromethylphenol and derivatives. EP4029849A1.[6] Retrieved from
-
National Institutes of Health (NIH). Synthesis and application of trifluoromethylpyridines. (Analogous chemistry reference). Retrieved from
-
BenchChem. Technical Guide to substituted trifluoromethylphenols. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP2274983A1 - Harmful arthropod control composition, and fused heterocyclic compound - Google Patents [patents.google.com]
- 4. 2-Amino-5-(trifluoromethyl)phenol | C7H6F3NO | CID 15524277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2009131237A1 - Harmful arthropod control composition, and fused heterocyclic compound - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
The Strategic Integration of Fluorinated Phenols in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The strategic incorporation of fluorine into phenolic scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of fluorinated phenol building blocks, from their synthesis and physicochemical properties to their profound impact on the pharmacokinetic and pharmacodynamic profiles of drug candidates. We will delve into the causal relationships behind experimental choices in their synthesis, provide detailed protocols, and analyze case studies of successful drugs that leverage this versatile structural motif. This document is intended to serve as a practical resource for researchers and scientists dedicated to the advancement of drug discovery and development.
The Fluorinated Phenol Motif: A Paradigm of Strategic Drug Design
The introduction of fluorine into a drug candidate is a well-established strategy to enhance its pharmacological properties.[1][2] When applied to the phenol moiety, a common structural feature in many biologically active compounds, fluorination offers a powerful tool to modulate acidity, lipophilicity, metabolic stability, and binding interactions.[3][4] The unique electronic properties of fluorine, being the most electronegative element, allow for fine-tuning of a molecule's pKa, which can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile.[5] Furthermore, the carbon-fluorine bond is exceptionally strong, often rendering the molecule more resistant to metabolic degradation, thereby increasing its bioavailability and half-life.[2][3]
This guide will explore the multifaceted role of fluorinated phenols as building blocks in medicinal chemistry, providing both the theoretical underpinnings and practical guidance for their effective utilization.
Synthesis of Fluorinated Phenol Building Blocks: A Practical Approach
The synthesis of fluorinated phenols requires careful consideration of regioselectivity and the choice of fluorinating agent. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution, which can lead to challenges in achieving the desired substitution pattern.[4]
Core Synthetic Strategies
The primary methods for synthesizing fluorinated phenols can be broadly categorized into two approaches:
-
Direct Fluorination of Phenols: This involves the introduction of a fluorine atom onto a pre-existing phenol ring.
-
Synthesis from Fluorinated Precursors: This approach builds the phenol ring from a starting material that already contains the desired fluorine substitution pattern.
The logical flow of these synthetic approaches can be visualized as follows:
Sources
Methodological & Application
Synthesis of pharmaceutical intermediates using 2-Amino-3-chloro-5-(trifluoromethyl)phenol
Technical Application Note: Strategic Utilization of 2-Amino-3-chloro-5-(trifluoromethyl)phenol in Heterocyclic Scaffold Construction
Executive Summary
This compound (CAS: 126594-73-0) represents a "privileged structure" in medicinal chemistry. Its value lies in its unique substitution pattern: the ortho-aminophenol motif allows for rapid cyclization into benzoxazoles, while the 5-trifluoromethyl group imparts metabolic stability and lipophilicity—critical parameters for blood-brain barrier (BBB) penetration. Furthermore, the 3-chloro substituent serves as a dormant "handle" for downstream cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), enabling the generation of diverse libraries from a single core scaffold.
This Application Note details the conversion of this phenol into 4-chloro-6-(trifluoromethyl)benzoxazole and its subsequent functionalization, providing validated protocols for high-yield synthesis.
Chemical Context & Reactivity Logic
The synthesis of benzoxazoles from this precursor relies on the condensation of the 1-hydroxyl and 2-amino groups with a carbonyl equivalent.
-
Regiochemistry: The chlorine atom at position 3 of the phenol ends up at position 4 of the benzoxazole ring (adjacent to the bridgehead nitrogen). The trifluoromethyl group at position 5 of the phenol ends up at position 6 .
-
The Fluorine Effect: The electron-withdrawing nature of the
group decreases the nucleophilicity of the amine, often requiring acid catalysis or elevated temperatures for cyclization compared to non-fluorinated analogs. -
The Ortho-Effect: The steric bulk of the chlorine atom (ortho to the amine) can hinder the formation of the tetrahedral intermediate during cyclization. Protocols must account for this by ensuring adequate reflux times or using dehydrating agents.
Visualization: Reaction Pathways
The following diagram illustrates the divergence of the starting material into two distinct high-value scaffolds and the subsequent functionalization of the chloride handle.
Figure 1: Divergent synthesis pathways. Protocol A yields the aromatic benzoxazole, while Protocol B yields the cyclic carbamate (benzoxazolone). The chloride handle remains intact for downstream coupling.
Experimental Protocols
Protocol A: Cyclization to 4-Chloro-6-(trifluoromethyl)benzoxazole
Target Application: Kinase Inhibitors, Antimicrobials
This method utilizes Triethyl Orthoformate (TEOF) as both the C1 source and the solvent, driving the reaction via the removal of ethanol.
Reagents:
-
Starting Phenol (1.0 equiv)
-
Triethyl Orthoformate (TEOF) (5.0 - 10.0 equiv)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 equiv)
-
Solvent: TEOF (Neat) or Xylene (if higher T is needed)
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. For larger scales (>10g), use a Dean-Stark trap to actively remove ethanol.
-
Addition: Charge the flask with this compound (solid) and p-TsOH. Add TEOF.
-
Reaction: Heat the mixture to reflux (approx. 146°C). The solid should dissolve, forming a clear solution.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (polar, H-bond donor) will disappear, replaced by a less polar, UV-active spot (Benzoxazole).
-
Self-Validation Check: If the reaction stalls, add a co-solvent of Xylene and increase temperature to 140°C to drive off ethanol.
-
-
Workup: Once complete (typically 3-6 hours), distill off the excess TEOF under reduced pressure.
-
Purification: The residue is often pure enough for the next step. If not, recrystallize from minimal hot ethanol or perform flash chromatography (0-10% EtOAc in Hexanes).
Protocol B: Suzuki-Miyaura Cross-Coupling on the 4-Chloro Position
Target Application: Biaryl Library Generation
Aryl chlorides are generally less reactive than bromides/iodides. This protocol uses a specialized phosphine ligand (RuPhos or S-Phos) to facilitate oxidative addition into the sterically hindered, electron-deficient C-Cl bond.
Reagents:
-
4-Chloro-6-(trifluoromethyl)benzoxazole (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(OAc)2 (2 mol%) + RuPhos (4 mol%) OR Pd(dppf)Cl2 (5 mol%)
-
Base: K2CO3 (3.0 equiv)[1]
-
Solvent: Toluene/Water (10:[1]1) or Dioxane/Water (4:1)
Step-by-Step Methodology:
-
Degassing (Critical): Sparge the solvent mixture with Nitrogen or Argon for 15 minutes. Oxygen inhibits the Pd cycle.
-
Assembly: In a reaction vial, combine the benzoxazole, boronic acid, base, and catalyst. Add the degassed solvent.
-
Reaction: Seal the vial and heat to 80-100°C.
-
Monitoring: Monitor by LC-MS. Look for the Mass Shift:
.-
Self-Validation Check: If significant protodeboronation (loss of B(OH)2 from the coupling partner) is observed, switch to anhydrous conditions using CsF as the base in dry Dioxane.
-
-
Workup: Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with water/brine.
-
Purification: Silica gel chromatography.
Workflow Visualization: Purification Logic
Figure 2: Decision tree for the purification of the benzoxazole intermediate.
Quality Control & Safety
| Parameter | Specification | Method |
| Appearance | White to light brown powder | Visual |
| Purity | > 97.0% | HPLC (254 nm) |
| Identity | Conforms to Structure | 1H-NMR, 19F-NMR |
| Loss on Drying | < 0.5% | Gravimetric |
Safety Note:
-
Aminophenols: Known sensitizers and potential mutagens. Handle in a fume hood.
-
TEOF: Flammable liquid.
-
Waste: All aqueous waste from the Suzuki coupling (containing Palladium) must be segregated for heavy metal disposal.
References
-
PubChem. "this compound Compound Summary." National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. "Synthesis of Benzoxazoles." (General protocols for TEOF cyclization). [Link]
-
Fisher Scientific. "Suzuki-Miyaura Cross-Coupling Reaction Protocols." (Reference for Pd-catalyzed coupling conditions). [Link]
Sources
Application Notes and Protocols for the Diazotization of 2-Amino-3-chloro-5-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Considerations
The diazotization of 2-Amino-3-chloro-5-(trifluoromethyl)phenol is a critical transformation in synthetic organic chemistry, yielding a highly versatile diazonium salt intermediate. This intermediate serves as a gateway to a diverse array of functional groups on the phenyl ring, which are often inaccessible through direct substitution methods. The presence of a trifluoromethyl group, a chloro atom, and a hydroxyl group on the aromatic core makes this starting material particularly relevant in the synthesis of complex agrochemicals, pharmaceuticals, and specialty dyes. The trifluoromethyl moiety, in particular, is a bioisostere for several functional groups and is known to enhance metabolic stability and lipophilicity in drug candidates.
This guide provides a detailed, field-proven protocol for the diazotization of this compound. The procedure is synthesized from established principles for the diazotization of anilines bearing multiple electron-withdrawing groups and aminophenols. The causality behind each experimental step is explained to ensure both successful execution and a deep understanding of the underlying chemical principles.
Chemical Theory and Mechanism
The diazotization reaction, first discovered by Peter Griess in 1858, involves the conversion of a primary aromatic amine to a diazonium salt. The reaction is typically carried out in a cold, acidic solution with a source of nitrous acid (HNO₂). Nitrous acid is unstable and is therefore generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric or sulfuric acid.
The mechanism proceeds via the following key steps:
-
Formation of the Nitrosating Agent: In the acidic medium, nitrous acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).
-
N-Nitrosation: The nucleophilic amino group of the this compound attacks the nitrosonium ion.
-
Proton Transfer and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the resonance-stabilized arenediazonium ion.
The presence of strong electron-withdrawing groups, such as the trifluoromethyl group and the chlorine atom, decreases the nucleophilicity of the amino group, which can make diazotization more challenging compared to simple anilines. However, the ortho-hydroxyl group is an activating group, which can partially offset this effect. Careful control of the reaction conditions is paramount to ensure complete diazotization while minimizing side reactions.
Experimental Protocols
This section details a robust protocol for the in situ generation of the 3-Chloro-5-(trifluoromethyl)-2-hydroxyphenyldiazonium salt, intended for immediate use in subsequent reactions such as Sandmeyer or azo coupling.
Protocol 1: Diazotization of this compound
This protocol is designed for a 10 mmol scale and can be adjusted accordingly.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (10 mmol) | Equivalents |
| This compound | 211.57 | 2.12 g | 1.0 |
| Concentrated Sulfuric Acid (98%) | 98.08 | ~3.0 mL | ~5.5 |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.72 g | 1.05 |
| Deionized Water | 18.02 | As needed | - |
| Ice | - | As needed | - |
| Urea or Sulfamic Acid | 60.06 or 97.09 | ~0.1 g | - |
Equipment:
-
250 mL three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
-
Starch-iodide paper
Workflow Diagram:
Caption: General workflow for the diazotization of this compound.
Step-by-Step Procedure:
-
Preparation of the Amine Solution:
-
To a 250 mL three-necked flask equipped with a mechanical stirrer and thermometer, carefully add 30 mL of deionized water.
-
Place the flask in an ice-salt bath and slowly add 3.0 mL of concentrated sulfuric acid with stirring.
-
Once the acid solution has cooled to below 10 °C, add 2.12 g (10 mmol) of this compound in portions. Stir until a fine suspension or a solution is formed.
-
Cool the mixture to between 0 °C and 5 °C. It is crucial to maintain this temperature range throughout the reaction.
-
-
Preparation of the Nitrite Solution:
-
In a separate beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 10 mL of cold deionized water.
-
-
Diazotization Reaction:
-
Slowly add the cold sodium nitrite solution dropwise to the stirred amine suspension over a period of 30-45 minutes using a dropping funnel.
-
Critical Point: The rate of addition must be controlled to ensure the internal temperature of the reaction mixture does not rise above 5 °C. The reaction is exothermic.
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 to 60 minutes to ensure the reaction goes to completion.
-
-
Verification and Quenching:
-
Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A blue-black color indicates an excess.
-
If excess nitrous acid is present, add a small amount of urea or sulfamic acid (approx. 0.1 g) portion-wise until the starch-iodide test is negative. This step is vital to prevent unwanted side reactions in subsequent steps.
-
-
Use of the Diazonium Salt Solution:
-
The resulting clear, cold solution of 3-Chloro-5-(trifluoromethyl)-2-hydroxyphenyldiazonium sulfate is highly unstable and should be used immediately without isolation. Do not store the solution.
-
Safety and Hazard Management
The diazotization of aromatic amines presents significant safety hazards that must be rigorously managed.
-
Explosion Hazard: Solid, dry diazonium salts are notoriously unstable and can be shock-sensitive and explosive. This protocol is designed for the in situ use of an aqueous solution of the diazonium salt. NEVER attempt to isolate the diazonium salt as a solid.
-
Thermal Instability: Arenediazonium salts are thermally unstable, even in solution. Decomposition, which is often vigorous and involves the evolution of nitrogen gas, can occur if the temperature is not strictly controlled below 5-10 °C.
-
Reagent Toxicity:
-
This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Sodium Nitrite: Toxic if ingested and a strong oxidizer.
-
Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood.
-
Nitrous Acid Fumes (NOx): Toxic gases can be evolved during the reaction. The entire procedure must be performed in a well-ventilated fume hood.
-
Causality and Scientific Rationale
-
Choice of Acid: Sulfuric acid is often used for the diazotization of weakly basic anilines as it provides a strongly acidic medium necessary for the formation of the nitrosonium ion.
-
Low Temperature (0-5 °C): This is the most critical parameter. It ensures the stability of the diazonium salt by preventing its decomposition to the corresponding phenol (in this case, a catechol derivative) and nitrogen gas.
-
Stoichiometry of Sodium Nitrite: A slight excess of sodium nitrite (1.05 equivalents) is used to ensure complete conversion of the amine.
-
Quenching with Urea/Sulfamic Acid: Excess nitrous acid can lead to unwanted side reactions, such as the formation of N-nitroso compounds or oxidation of the phenol group. Urea or sulfamic acid reacts with and neutralizes any remaining nitrous acid.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Reaction mixture turns dark brown/black with gas evolution | Diazonium salt decomposition | Ensure the ice-salt bath is effective and the internal temperature is strictly maintained below 5 °C. Pre-cool all solutions before mixing. Add the sodium nitrite solution more slowly. |
| Incomplete diazotization (positive test for primary amine) | Insufficient nitrous acid or acid | Ensure the correct stoichiometry of sodium nitrite and a sufficient excess of strong acid are used. |
| Starch-iodide test remains positive after quenching | Insufficient quenching agent | Add more urea or sulfamic acid in small portions until the test is negative. |
Conclusion
The diazotization of this compound provides a powerful synthetic intermediate for the introduction of diverse functionalities. The protocol detailed herein, grounded in established chemical principles for analogous compounds, offers a reliable and safe procedure for laboratory-scale synthesis. Strict adherence to temperature control and safety precautions is essential for a successful outcome. The resulting diazonium salt solution is a versatile reagent, ready for immediate use in a wide range of subsequent chemical transformations.
References
-
Uddin, M. K., et al. (2009). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. Science Alert. Available at: [Link]
- The Chinese University of Hong Kong, Education and Manpower Bureau and Hong Kong Examinations and Assessment Authority. *Experiment 8 Synthesis of an Azo Dye -
High-Fidelity Separation of Fluorinated Amino-Phenols: Overcoming Isomeric & Amphoteric Challenges
Application Note: AN-FAP-2025
Abstract
Fluorinated amino-phenols represent a critical scaffold in the synthesis of next-generation kinase inhibitors and agrochemicals. However, their analysis is complicated by three convergent factors: amphoterism (simultaneous acidic/basic functionality), positional isomerism (ortho/meta/para substitutions), and high susceptibility to oxidative degradation . This guide moves beyond generic C18 protocols to provide a targeted method development strategy utilizing Fluorophenyl (PFP) stationary phases and Charged Surface Hybrid (CSH) technology, ensuring peak symmetry, isomer resolution, and analyte stability.
Physicochemical Analysis: The "Why" Behind the Method
Before selecting a column, one must understand the molecule. Fluorinated amino-phenols are "chameleons" in solution.
The Fluorine Effect on pKa
The introduction of fluorine (highly electronegative) onto the aromatic ring significantly alters the pKa of both the amine and phenol groups compared to non-fluorinated counterparts.
-
Phenol Group: Fluorine acts as an electron-withdrawing group (EWG), stabilizing the phenoxide ion. This lowers the pKa of the phenol (making it more acidic).
-
Amine Group: The same EWG effect reduces the electron density on the nitrogen, lowering the pKa of the conjugate acid (making the amine less basic).
Implication: At neutral pH (pH 7), a significant population of the molecules may exist in a zwitterionic state or a mix of neutral/ionized forms, leading to poor retention reproducibility. You must drive the pH to the extremes (pH < 3 or pH > 9) to force a single ionization state.
The Ortho-Effect & Isomerism
-
Ortho-isomers (2-amino-X-fluorophenol): Often exhibit strong intramolecular hydrogen bonding between the amine and hydroxyl groups. This "hides" polar protons, making the ortho-isomer more hydrophobic (longer retention on RP) and distinct from meta/para isomers.
-
Separation Challenge: Traditional C18 columns separate based on hydrophobicity (logP). They often fail to resolve fluorinated positional isomers where logP differences are negligible.
Stationary Phase Selection: PFP vs. CSH
For this specific application, standard C18 silica is often insufficient due to peak tailing (silanol interactions with the amine) and poor isomer selectivity.
The Primary Choice: Pentafluorophenyl (PFP)
PFP columns are the "gold standard" for fluorinated aromatics.
-
Mechanism: Beyond hydrophobicity, PFP phases engage in
interactions, dipole-dipole interactions, and hydrogen bonding.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Selectivity: The electron-deficient fluorine ring on the stationary phase interacts strongly with the electron-rich amine of the analyte. This provides superior separation of positional isomers (ortho/meta/para) compared to alkyl phases.
The Alternative: Charged Surface Hybrid (CSH) C18
If PFP fails, or if peak shape is the primary issue (tailing), use a CSH C18 column.
-
Mechanism: These particles have a low-level positive surface charge.[1]
-
Benefit: At low pH (where the analyte amine is protonated/positive), the surface charge repels the analyte from the silica surface, preventing secondary silanol interactions that cause tailing.[2]
Visualizing the Decision Process
Figure 1: Decision matrix for stationary phase and pH selection based on isomer complexity and peak symmetry requirements.
Experimental Protocols
Sample Preparation (Critical: Antioxidant Shield)
Amino-phenols oxidize rapidly in solution, turning brown (quinone formation) and creating "ghost peaks." Protocol:
-
Diluent: Water/Methanol (90:10).
-
Additive: Add 0.1% (w/v) Ascorbic Acid or 0.05% Sodium Metabisulfite to the aqueous portion of the diluent.
-
Procedure: Dissolve standard/sample immediately in the antioxidant diluent. Store in amber vials at 4°C. Analyze within 24 hours.
Protocol A: The "Isomer Resolver" (PFP Phase)
Best for separating ortho/meta/para isomers.
-
Column: Phenomenex Kinetex F5 or Waters XSelect HSS PFP (2.1 x 100 mm, 2.6 µm or 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Formate + 0.05% Formic Acid (pH ~3.5).
-
Flow Rate: 0.4 mL/min (for 2.1 mm ID).
-
Temperature: 35°C (Control is vital; selectivity changes with Temp).
-
Gradient:
Time (min) %B Curve 0.0 5 Initial 1.0 5 Hold 10.0 40 Linear 12.0 95 Wash | 14.0 | 5 | Re-equilibrate |
Protocol B: The "Peak Shape Fixer" (CSH Phase)
Best for basic analytes showing severe tailing.
-
Column: Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Similar to Protocol A, but slope may need adjustment as C18 is generally less retentive for these polar compounds than PFP.
Protocol C: High pH Strategy (For Enhanced Retention)
Use only if columns are rated for pH > 10 (e.g., Hybrid Silica).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate adjusted to pH 10.0 with Ammonium Hydroxide.
-
Rationale: At pH 10, the amine is neutral (hydrophobic), increasing retention on C18. The phenol may be ionized, but the neutral amine often drives retention.
-
Warning: Ensure the specific fluorinated isomer is stable at high pH (some undergo defluorination).
Data Interpretation & Troubleshooting
Retention Mechanism Visualization
Figure 2: Mechanistic comparison. PFP phases (green) offer specific electronic interactions for selectivity, whereas standard C18 (red) risks unwanted silanol interactions causing tailing.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction between amine and residual silanols. | 1. Switch to CSH C18 column.2.[4] Add 5mM Triethylamine (TEA) to Mobile Phase (if not using MS).3. Increase buffer concentration to 25mM. |
| Split Peaks | Oxidation of the amino-phenol. | 1. Check Diluent: Ensure Ascorbic Acid is present.2.[6] Check Tubing: Replace stainless steel frits with PEEK (metal ions catalyze oxidation). |
| Isomer Co-elution | Insufficient selectivity. | 1. Switch from C18 to PFP.2. Lower temperature to 25°C (enhances steric selectivity).3. Use Methanol instead of ACN (changes solvation shell). |
| Retention Drift | pH instability affecting zwitterionic state. | Ensure buffer capacity is sufficient. Do not use simple "water + acid" if pKa is near mobile phase pH; use a buffered salt (Ammonium Formate). |
References
-
Waters Corporation. Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns.[7] Application Note. Link
-
Bell, D. S. Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America, 2016. Link
-
BenchChem. Preventing oxidation of 2-aminophenol during synthesis and storage. Technical Guide. Link
-
ResearchGate. The pKa values for aminophenols isomers. (Contextual Data from "Monitoring of aminophenol isomers in surface water..."). Link
-
Element Lab Solutions. Charged Stationary Phases in Reversed Phase HPLC. Technical Article.[1][4][5][7][8][9][10][11] Link
Sources
- 1. waters.com [waters.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. hplc.eu [hplc.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. Monitoring of aminophenol isomers in surface water samples using a new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Handling Light-Sensitive Halogenated Amino-Phenols
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides expert advice, troubleshooting protocols, and frequently asked questions (FAQs) for handling the unique challenges posed by light-sensitive halogenated amino-phenols. Our goal is to ensure the integrity of your experiments by mitigating photodegradation and preventing artifactual data.
Part 1: Frequently Asked Questions (FAQs) - The Science of Light Sensitivity
This section addresses the fundamental principles governing the photosensitivity of halogenated amino-phenols.
Q1: Why are halogenated amino-phenols so sensitive to light?
A1: The light sensitivity arises from their chemical structure. The aromatic ring, combined with electron-donating amino (-NH₂) and hydroxyl (-OH) groups, creates a chromophore that readily absorbs ultraviolet (UV) and visible light.[1] This absorption excites the molecule to a higher energy state. The presence of a halogen (I, Br, Cl) introduces a point of weakness. The energy from the absorbed light can be sufficient to break the carbon-halogen bond, initiating a cascade of degradation reactions.[2]
Q2: What happens to these compounds when they are exposed to light?
A2: Upon light absorption, the compound can undergo several degradation pathways. A primary mechanism is the cleavage of the carbon-halogen bond, which generates highly reactive radicals.[3] These radicals can then react with oxygen, solvents, or other molecules. This process often leads to the formation of reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals, which can further degrade the parent compound and other molecules in the sample.[4][5] Common degradation products include quinones, dimers (like dityrosine), and dehalogenated species.[3][6][7]
Q3: Which wavelengths of light are the most damaging?
A3: UV radiation (200-400 nm) is generally the most damaging due to its higher energy.[2] However, many halogenated amino-phenols also absorb in the violet-blue portion of the visible spectrum (400-500 nm).[8] The exact problematic wavelengths depend on the compound's specific absorption spectrum. It is a best practice to protect these compounds from all high-energy light sources, including standard laboratory fluorescent lighting.[9]
Q4: Can this light sensitivity affect my experimental results?
A4: Absolutely. Photodegradation can lead to several critical issues:
-
Loss of Analyte: The concentration of your target compound decreases, leading to inaccurate quantification.
-
Formation of Artifacts: Degradation products can appear as new peaks in chromatography, interfere with assays, or exhibit unintended biological activity.[10]
-
Toxicity: Degradation can generate toxic byproducts, which is a major concern in cell-based assays and in vivo studies.[8] For example, light exposure on cell culture media components like riboflavin and tryptophan can generate ROS that are toxic to cells.[8]
Part 2: Troubleshooting and Best Practices by Experimental Stage
This section provides actionable, step-by-step guidance for minimizing light exposure at every phase of your workflow.
A. Storage and Aliquoting
Q: I just received a new batch of 3-Bromo-L-tyrosine. What is the first thing I should do?
A: Implement a strict light-avoidance protocol from the moment of receipt.
Protocol: Initial Handling and Aliquoting
-
Work in a Dimly Lit Area: Whenever possible, handle the solid compound under low-light conditions.[11] If your lab has them, use red or yellow safe lights, as these emit lower-energy wavelengths that are less likely to be absorbed by the compound.[12]
-
Use Opaque or Amber Containers: Immediately transfer the bulk powder to a dark-colored, opaque, or amber glass vial with a tight-fitting cap.[11][13] This is non-negotiable for long-term storage.
-
Aliquot Strategically: Avoid repeatedly opening and closing the main stock container. Based on your experimental needs, weigh out smaller, single-use aliquots into opaque microcentrifuge tubes (e.g., black or amber tubes).[14]
-
Inert Gas Overlay: For highly sensitive compounds or long-term storage, flush the headspace of the vials with an inert gas like argon or nitrogen before sealing. This displaces oxygen and reduces the potential for photo-oxidation.
-
Label and Store: Clearly label all aliquots. Store them in a dark, cold, and dry environment, such as a -20°C or -80°C freezer, inside a labeled, opaque box.
B. Sample Preparation (Solutions)
Q: My solutions of 3,5-Diiodotyrosine are turning yellow before I can even use them. How can I prevent this?
A: This discoloration is a classic sign of degradation. Preparing solutions requires meticulous attention to light protection.
Protocol: Preparing Stock and Working Solutions
-
Dim the Lights: Prepare all solutions in a dimly lit area or a dark room.[11] Avoid working in direct overhead lighting or near windows.
-
Use Amber Glassware: Use amber volumetric flasks and bottles for preparing stock solutions.[13]
-
Wrap It Up: For any necessary clear glassware or plasticware (e.g., pipette tip boxes, centrifuge tubes), wrap them securely in aluminum foil to block light.[11][14][15]
-
Consider Antioxidants: For certain applications, especially in cell culture or long-term experiments, the addition of a low-concentration antioxidant like ascorbic acid may help quench ROS and protect the compound.[11][16] Always run a control to ensure the antioxidant does not interfere with your assay.
-
Prepare Fresh: The best practice is to prepare working solutions immediately before use from a protected, concentrated stock. Avoid preparing large batches of dilute solutions that will sit for extended periods.
C. Analytical Procedures (HPLC, Spectrophotometry)
Q: I'm seeing artifact peaks in my HPLC-UV chromatogram when analyzing an iodinated aminophenol. Could this be from the instrument itself?
A: Yes, the high-intensity UV lamp in an HPLC detector can itself cause rapid, on-the-fly degradation, creating artifacts.[10]
Troubleshooting HPLC & Spectrophotometry Artifacts
| Issue | Underlying Cause | Solution & Rationale |
| New peaks appear during analysis | The high-energy UV lamp in the detector flow cell is degrading the analyte as it passes through.[10] | Use a lower-energy wavelength for detection if possible. Select a wavelength on the shoulder of the absorption peak rather than the maximum. Minimize residence time in the flow cell by using a higher flow rate if your separation allows. |
| Poor reproducibility; peak area decreases with each injection | The sample in the autosampler vial is degrading over time due to exposure to ambient lab light. | Use amber or UV-protected HPLC vials. If not available, wrap clear vials in foil or use black marker to cover them. Utilize a temperature-controlled autosampler set to a low temperature (e.g., 4°C) to slow degradation kinetics.[17] |
| Baseline drift in spectrophotometer | The sample is degrading in the cuvette during the measurement period due to the instrument's light source. | Keep the spectrophotometer's sample cover closed at all times except when inserting/removing the cuvette. Minimize measurement time. For kinetic assays, use the lowest possible light intensity and intermittent measurements rather than continuous exposure. |
D. Cell-Based and In Vitro Assays
Q: I'm treating cells with a brominated amino-phenol, but I'm seeing unexpected cytotoxicity compared to my control wells. What could be wrong?
A: The compound may be degrading in the cell culture media, generating toxic byproducts that are killing the cells.[8] Many common media components, like riboflavin, are photosensitizers that can accelerate this process.[8]
Protocol: Light Protection in Cell Culture
-
Prepare Media in the Dark: Add the light-sensitive compound to the cell culture media in a dark room or biosafety cabinet with the lights off.
-
Use Amber Tubes: Use opaque or amber centrifuge tubes for all stock solutions and media preparations containing the compound.
-
Protect the Culture Plate: During incubation, protect the multi-well plate from light. Place it inside a secondary, opaque container or wrap it loosely in sterile aluminum foil. Standard incubators do not protect from ambient light when the door is opened.
-
Minimize Exposure During Observation: When observing cells under a microscope, work quickly. Use the lowest light intensity necessary and expose the plate for the shortest possible time.
-
Run a "Light-Exposed" Control: To confirm light-induced toxicity, prepare a separate flask of media containing your compound, expose it to lab light for a few hours, and then use this "degraded" media to treat a set of control cells. If these cells show higher toxicity, it strongly suggests a photodegradation issue.
Part 3: Visual Guides
Workflow for Handling Photosensitive Compounds
This diagram outlines the critical steps and decision points for maintaining the integrity of halogenated amino-phenols throughout an experimental workflow.
Caption: Recommended workflow for handling light-sensitive compounds.
Simplified Photodegradation Pathway
This diagram illustrates the general mechanism by which light initiates the degradation of a halogenated amino-phenol.
Caption: General mechanism of photodegradation.
References
-
5 Tips for Handling Photosensitive Reagents. (2024). Labtag Blog. [Link]
-
Quenching of singlet oxygen by natural and synthetic antioxidants... (2016). Journal of Photochemistry and Photobiology B: Biology. [Link]
-
Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions. [Link]
-
Photolysis mechanism of aqueous tyrosine and tyrosyl peptides. (2001). ResearchGate. [Link]
-
Enrolling reactive oxygen species in photon-to-chemical energy conversion... (2021). Taylor & Francis Online. [Link]
-
Photochemistry of tyrosine dimer: when an oxidative lesion of proteins is able to photoinduce further damage. (2012). Photochemical & Photobiological Sciences. [Link]
-
On the generation and quenching of reactive-oxygen-species by aqueous vitamin B2 and serotonin under visible-light irradiation. (2012). PubMed. [Link]
-
Enrolling reactive oxygen species in photon-to-chemical energy conversion. Columbia University. [Link]
-
Chemical Quenching of Singlet Oxygen and Other Reactive Oxygen Species in Water... (2018). ResearchGate. [Link]
-
HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. (2019). Analytical Chemistry. [Link]
-
PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS USING H₂O₂ SENSITIZED Cu₂O AND VISIBLE LIGHT. (2017). ResearchGate. [Link]
-
Which Laboratory Tests Require Special Handling? (2026). AACC. [Link]
-
Photochemical Tyrosine Oxidation in the Structurally Well-Defined α3Y Protein... (2014). Journal of the American Chemical Society. [Link]
-
(PDF) Photocatalytic Degradation of Tyrosine. (2012). ResearchGate. [Link]
-
Photocatalytic Degradation of 2-, 4-Amino and Chloro Phenols... TSI Journals. [Link]
-
Problems Storing Light Sensitive Reagents? We have a Solution. Camlab. [Link]
-
What kind of light source should be used while working...with photosensitive chemicals? (2015). ResearchGate. [Link]
-
(PDF) Photochemical Degradation of Halogenated Compounds: A Review. (2014). ResearchGate. [Link]
-
Challenges in HPLC Technology and Potential Solutions. (2023). G-M-I, Inc.. [Link]
-
Photocatalytic oxidation of tyrosine using colloidal CdS particles under visible light irradiation. (2025). Scientific Reports. [Link]
-
Photocatalytic degradation of p-halophenols in TiO2 aqueous suspensions... (2006). PubMed. [Link]
-
The Eyes of HPLC: Strategic Use of Detectors. QbD Group. [Link]
-
Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. (2024). Chromatography Online. [Link]
-
Effect of laboratory lights on cell culture media. (2020). Cytiva. [Link]
-
Research on Photocatalytic Degradation Pathway and Degradation Mechanisms of Organics. (2015). ResearchGate. [Link]
-
Factors that affect sensitivity in HPLC. MicroSolv Technology Corporation. [Link]
-
Intermediate aminophenol enables hectogram-scale synthesis of highly bright red carbon quantum dots... (2021). Chemical Science. [Link]
-
Effect of Aminophenol and Amino Acids Derivatives on the Level of Nitrosyl Radical... (2024). ResearchGate. [Link]
-
Identification and quantitation of iodotyrosines and iodothyronines in proteins using high-performance liquid chromatography... (1995). PubMed. [Link]
-
Rapid Kinetics of Dehalogenation Promoted by Iodotyrosine Deiodinase from Human Thyroid. (2015). Biochemistry. [Link]
-
The effect of light on cell culture media performance. Lonza Bioscience. [Link]
-
The metabolism and de-bromination of bromotyrosine in vivo. (2013). PMC. [Link]
-
Aminophenols | Request PDF. ResearchGate. [Link]
-
The metabolism and de-bromination of bromotyrosine in vivo. (2013). ResearchGate. [Link]
-
(PDF) Iodotyrosines Are Biomarkers for Preclinical Stages of Iodine-Deficient Hypothyroidism... (2019). ResearchGate. [Link]
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- 5. Photochemistry of tyrosine dimer: when an oxidative lesion of proteins is able to photoinduce further damage - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
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- 7. Photocatalytic oxidation of tyrosine using colloidal CdS particles under visible light irradiation - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
IR spectrum analysis of 2-Amino-3-chloro-5-(trifluoromethyl)phenol functional groups
Executive Summary
This guide provides a high-level technical analysis of the infrared (IR) vibrational characteristics of 2-Amino-3-chloro-5-(trifluoromethyl)phenol (CAS: 84960-10-1).[1][2][3][4] As a poly-functionalized aromatic intermediate, this molecule presents unique spectroscopic challenges due to the simultaneous presence of strong electron-withdrawing groups (–CF₃, –Cl) and electron-donating groups (–OH, –NH₂) in a sterically congested ortho arrangement.[1][2][3][4]
This document compares the two primary acquisition modalities—Attenuated Total Reflectance (ATR) and KBr Transmission —and provides a predictive spectral fingerprint to assist in structural validation and impurity profiling.[3]
Structural Deconstruction & Theoretical Band Assignment
To accurately interpret the spectrum, we must first deconstruct the molecule into its constituent vibrational oscillators.[3] The steric proximity of the hydroxyl and amino groups creates a specific "Intramolecular Hydrogen Bonding (IMHB) Zone" that significantly alters standard frequency tables.[3]
Functional Group Inventory[2]
| Functional Group | Electronic Effect | Vibrational Consequence |
| Phenol (-OH) | Electron Donor (+M) | Broadening: Strong IMHB with the adjacent amine will shift the O-H stretch to lower frequencies (red shift) and broaden the band significantly.[1][2][3] |
| Amine (-NH₂) | Electron Donor (+M) | Doublet: Primary amines exhibit asymmetric and symmetric stretching.[2][3][4] The N-H scissor mode is a key diagnostic check.[3][4] |
| Trifluoromethyl (-CF₃) | Strong Acceptor (-I) | Obscuration: The C-F stretching vibrations are exceptionally strong and broad, often masking the C-O stretch and aromatic C-H in-plane bends in the 1000–1350 cm⁻¹ region.[1][3] |
| Chloro (-Cl) | Inductive Acceptor (-I) | Fingerprint: The C-Cl stretch appears in the far fingerprint region (<800 cm⁻¹), useful for distinguishing from non-chlorinated analogues.[1][2][3] |
Comparative Analysis: ATR vs. KBr Transmission
For this specific fluorinated solid, the choice of sampling technique dictates the quality of the data. Below is an objective comparison of the two industry standards.
Table 1: Performance Comparison Matrix
| Feature | Method A: Diamond ATR | Method B: KBr Pellet (Transmission) |
| Sample Prep Time | < 1 Minute (Direct solid) | 15–20 Minutes (Grinding/Pressing) |
| Hygroscopicity Risk | Low: Minimal atmospheric exposure.[1][2][3][4] | High: KBr is hygroscopic; moisture creates a false -OH peak at ~3400 cm⁻¹.[1][2][3][4] |
| Spectral Resolution | Moderate (Pathlength dependent on | High: Constant pathlength; sharper peaks.[2][3][4] |
| CF₃ Group Artifacts | High Risk: The strong C-F absorption can cause "Reststrahlen" bands or derivative-shaped peaks if the sample index ( | Low Risk: Transmission avoids refractive index distortions common in high-fluorine samples.[1][2][3][4] |
| Recommendation | Routine QC: Best for rapid ID and polymorph screening.[2][3][4] | Structural Elucidation: Essential for resolving the complex O-H/N-H region without moisture interference.[3] |
Decision Logic for Researchers
Figure 1: Decision tree for selecting the optimal sampling technique based on analytical requirements.
Detailed Spectral Interpretation (Predictive Data)
The following table synthesizes data from standard spectroscopic literature for fluorinated aminophenols. Use this as a reference standard for peak assignment.
Table 2: Diagnostic Spectral Fingerprint[2][3]
| Frequency Region (cm⁻¹) | Assignment | Intensity | Diagnostic Notes |
| 3450 – 3300 | ν(N-H) Stretch | Medium | Doublet (Asymmetric & Symmetric).[1][2][3][4] May appear as shoulders on the broad OH band.[3] |
| 3400 – 3100 | ν(O-H) Stretch | Broad/Strong | Critical Region: Shifted lower than free phenols (usually >3500) due to ortho-NH₂ H-bonding. |
| 3100 – 3000 | ν(C-H) Aromatic | Weak | Sharp, low intensity peaks characteristic of unsaturated rings.[1][2][3][4] |
| 1620 – 1580 | δ(N-H) Scissoring | Medium/Strong | The "Amine II" band.[3] Confirms primary amine presence.[2][3][4] |
| 1600 – 1450 | ν(C=C) Ring | Variable | Skeletal ring vibrations.[2][3][4] Usually 2-3 bands indicating aromaticity. |
| 1350 – 1100 | ν(C-F) Stretch | Very Strong | Dominant Feature: Broad, complex multi-band envelope.[1][2][3][4] Overlaps with C-N and C-O stretches.[2][3][4] |
| 1250 – 1200 | ν(C-O) Phenol | Strong | Often obscured by C-F.[2][3][4] Look for a sharp spike within the broad C-F envelope.[3] |
| 800 – 600 | ν(C-Cl) Stretch | Medium | Fingerprint region.[1][2][3][4] Look for specific bands at ~750–650 cm⁻¹.[2][3][4] |
Experimental Protocol: Best Practices
To ensure data integrity, specifically for the ATR Method (most common in pharma), follow this validated workflow.
Protocol: High-Fidelity ATR Acquisition
-
Crystal Selection: Use a Diamond or Germanium crystal.[2][3][4][5][6]
-
Background Collection: Collect an air background (32 scans min) immediately prior to sampling.[2][3][4]
-
Sample Deposition: Place ~5 mg of the solid powder on the crystal center.
-
Pressure Application: Apply maximum pressure using the slip-clutch tower.
-
Acquisition:
-
Post-Processing: Apply ATR Correction (algorithm based on crystal type) to linearize relative intensities for comparison with library transmission spectra.
Mechanistic Visualization: The H-Bonding Effect[1][2][3]
The following diagram illustrates the intramolecular interaction that defines the high-frequency region of the spectrum.
Figure 2: Visualization of the Intramolecular Hydrogen Bond (IMHB) between the hydroxyl and amino groups, which causes the characteristic broadening and frequency shift in the 3200–3400 cm⁻¹ region.[3]
Troubleshooting & Validation
Issue: The spectrum shows a massive, undefined blob between 1100 and 1300 cm⁻¹.
-
Cause: The trifluoromethyl (CF₃) group has an extremely high extinction coefficient.[3] In ATR, if the sample contact is poor or the detector is saturated, this region loses resolution.[3][4]
-
Fix: Reduce the amount of sample or use a Germanium crystal (lower penetration depth) to resolve the fine structure of the C-F bands.
Issue: "Ghost" peaks at 2350 cm⁻¹.[2][3][4]
-
Cause: Atmospheric CO₂ fluctuation between background and sample scan.[2][3][4]
-
Fix: Purge the sample compartment with dry nitrogen or apply "Atmospheric Correction" in software.[3]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][3][4] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3][4][7][8] (Standard text for functional group assignment).
-
Socrates, G. (2001).[2][3][4] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[2][3][4] ( authoritative source for C-F and C-Cl frequency ranges).[1][2][3][4]
-
Randle, R. R., & Whiffen, D. H. (1955).[3][4][9] The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds. Journal of the Chemical Society, 1311-1313.[1][3][4] Link[1][2][3]
-
Kovács, A., & Varga, Z. (2006).[3][4] Intramolecular Hydrogen Bonding in 2-Substituted Phenols. Journal of Molecular Structure. (Context for the ortho-amino phenol interaction).
-
NIST Chemistry WebBook. (n.d.).[2][3][4] Infrared Spectra of Halogenated Phenols. National Institute of Standards and Technology.[2][3][4] Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
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- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. 2-Aminophenol - Wikipedia [en.wikipedia.org]
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- 7. 2-Aminophenol | C6H7NO | CID 5801 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Comparative Guide to the Purity Verification of 2-Amino-3-chloro-5-(trifluoromethyl)phenol
Introduction:
2-Amino-3-chloro-5-(trifluoromethyl)phenol is a substituted aromatic compound with the molecular formula C₇H₅ClF₃NO. Its structural complexity, featuring halogen, trifluoromethyl, amine, and phenol functional groups, makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and specialized agrochemicals. In these highly regulated fields, the purity of such a starting material is not merely a quality metric; it is a critical determinant of the final product's safety, efficacy, and stability.[1][2] The presence of even trace impurities—such as isomers, starting materials, or by-products—can lead to downstream reaction failures, the formation of toxic degradants, or compromised biological activity.
This guide provides an in-depth comparison of the principal analytical methodologies for verifying the purity of this compound. As a self-validating system, this document moves beyond simple protocol listings to explain the causality behind methodological choices, empowering researchers, quality control analysts, and drug development professionals to select and implement the most appropriate techniques for their specific analytical objectives.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
High-Performance Liquid Chromatography (HPLC) is the gold standard for routine purity assessment and quantification in the pharmaceutical industry.[1][3] It excels at separating the main compound from non-volatile or thermally labile impurities based on their differential partitioning between a stationary phase and a liquid mobile phase.
Principle of the Technique: Reverse-Phase HPLC (RP-HPLC) is the most common mode used for compounds of this polarity. The stationary phase is nonpolar (e.g., C18-silica), while the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile or methanol. Compounds are separated based on their hydrophobicity; more nonpolar compounds are retained longer on the column. A UV detector is highly effective as the phenolic ring and its substituents are strong chromophores.
Causality in Method Design: The choice of a C18 column is based on the compound's moderate polarity, providing a robust matrix for retaining the analyte and separating it from both more polar and less polar impurities. The mobile phase gradient is designed to first elute highly polar impurities, then the main analyte, and finally any nonpolar, "greasy" by-products. The use of an ion-pairing reagent or a pH-adjusted buffer can be crucial for achieving sharp, symmetrical peaks for aminophenols, which can exhibit tailing due to interactions with residual silanols on the stationary phase.[4]
Experimental Protocol: RP-HPLC with UV Detection
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Trifluoroacetic Acid (TFA) or Formic Acid (for mobile phase modification)
-
This compound reference standard
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Degas both phases thoroughly before use.
-
-
Solution Preparation:
-
Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 0.1 mg/mL stock solution.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
-
UV Detection Wavelength: 254 nm (or an optimal wavelength determined by DAD analysis)
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
-
Data Interpretation: Purity is typically calculated using the area normalization method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. A reporting threshold of 0.05% is a widely accepted minimum requirement for related impurity methods.[3]
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Definitive Identification
GC-MS is a powerful hyphenated technique that combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.[5] It is particularly well-suited for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents or certain reaction by-products.[1]
Principle of the Technique: In GC, a sample is vaporized and separated into its components as it travels through a capillary column, propelled by an inert carrier gas (e.g., helium or hydrogen). Separation is based on the compounds' boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z), providing a unique "fingerprint" for identification.
Causality in Method Design: Direct injection of this compound can be challenging due to the polar -OH and -NH₂ groups, which can cause peak tailing and adsorption in the GC system. Derivatization, such as silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is often employed. This process replaces the active hydrogens on the phenol and amine groups with nonpolar trimethylsilyl (TMS) groups, increasing the compound's volatility and thermal stability, leading to sharper peaks and more reliable quantification.[6][7]
Experimental Protocol: GC-MS with Silylation
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or Q-TOF) with an autosampler.
-
Column: A low-to-mid polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Reagents:
-
Dichloromethane or Ethyl Acetate (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Helium (carrier gas, 99.999% purity)
-
-
Sample Derivatization:
-
Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial.
-
Add 500 µL of dichloromethane and 100 µL of BSTFA.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before analysis.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
-
Mass Spectrometer Conditions:
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-550 m/z
-
-
Data Interpretation: The total ion chromatogram (TIC) is used to determine purity by area percentage. Crucially, the mass spectrum of each peak can be compared against a spectral library (like NIST) or interpreted manually to definitively identify impurities.[8]
Workflow for GC-MS Purity Analysis
Caption: Workflow for GC-MS purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Confirmation and Absolute Quantification
NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation and can also serve as a primary method for purity determination.[9][10] For a fluorinated molecule like this compound, both ¹H and ¹⁹F NMR are exceptionally informative.
Principle of the Technique: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency (chemical shift) is highly sensitive to the local electronic environment, providing detailed information about molecular structure. The area of an NMR signal is directly proportional to the number of nuclei giving rise to it, allowing for quantitative analysis (qNMR).
Causality in Method Design:
-
¹H NMR: Provides a map of all hydrogen atoms in the molecule. Impurities will present their own distinct signals, and their integration relative to the main compound's signals can be used to estimate purity.
-
¹⁹F NMR: This is a particularly powerful tool for this analyte. The ¹⁹F nucleus is 100% abundant and highly sensitive. The trifluoromethyl (-CF₃) group provides a strong, simple singlet in a spectral region that is typically free of other signals, making it an excellent probe for purity.[11][12] Any fluorine-containing impurities would be easily detected.[13] Quantitative ¹⁹F NMR can provide highly accurate purity values, often with a precision of 1-2%.[14][15]
Experimental Protocol: ¹⁹F Quantitative NMR (qNMR)
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-capable probe.
-
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆)
-
A certified quantitative internal standard (IS) containing fluorine that does not react with the sample and has a signal well-resolved from the analyte (e.g., trifluoroacetic acid or another stable fluorinated compound).
-
-
Sample Preparation:
-
Accurately weigh a precise amount of the this compound sample into an NMR tube.
-
Accurately weigh and add a precise amount of the internal standard to the same tube.
-
Add ~0.7 mL of the deuterated solvent, cap, and mix until fully dissolved.
-
-
NMR Acquisition Parameters (Critical for Quantification):
-
Pulse Angle: Use a small flip angle (e.g., 30°) or ensure a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of both the analyte and the standard. A D1 of 30-60 seconds is common for accurate ¹⁹F qNMR.
-
Number of Scans: Sufficient scans for a high signal-to-noise ratio (e.g., 16 or higher).
-
Spectral Width: Ensure the spectral window is wide enough to encompass all fluorine signals of interest.
-
-
Data Interpretation: The purity is calculated by comparing the integrated area of the analyte's -CF₃ signal to the integrated area of the internal standard's signal, accounting for their respective molecular weights, masses used, and the number of fluorine atoms contributing to each signal.
Logical Framework for Purity Assessment
Caption: Decision framework for selecting a purity analysis method.
Elemental Analysis (EA): The Fundamental Compositional Check
Elemental Analysis is a fundamental technique that determines the mass percentage of carbon, hydrogen, nitrogen, and heteroatoms in a sample.[16] It serves as a crucial, independent verification of a compound's empirical formula and, by extension, its purity.
Principle of the Technique: A small, precisely weighed amount of the sample is combusted at high temperatures in an oxygen-rich environment.[17] The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by detectors (e.g., thermal conductivity or infrared). Halogens and sulfur can also be determined.
Causality in Method Design: This method is not designed to detect and identify individual impurities in the way chromatography can. Instead, it provides a bulk purity assessment. If the experimentally determined percentages of C, H, and N deviate significantly from the theoretical values calculated from the molecular formula, it indicates the presence of impurities (e.g., residual solvents, inorganic salts, or organic by-products with a different elemental composition). Many high-impact chemistry journals require EA data for new compounds, with an accepted deviation from the calculated values of less than or equal to 0.4%.[9][10]
Experimental Protocol: CHN Analysis
-
Instrumentation: A dedicated CHN elemental analyzer.
-
Sample Preparation:
-
Ensure the sample is completely dry and homogeneous.
-
Accurately weigh 1-3 mg of the sample into a tin or silver capsule.
-
-
Analysis:
-
The encapsulated sample is introduced into the combustion furnace.
-
The instrument automatically performs the combustion, separation, and detection, providing the weight percentages of C, H, and N.
-
-
Data Interpretation:
-
Theoretical Values for C₇H₅ClF₃NO: C=39.74%, H=2.38%, N=6.62%.
-
Compare the experimental results to these theoretical values. A difference of ≤0.4% for each element is typically considered evidence of high purity.[10]
-
Comparative Summary of Purity Verification Methods
| Parameter | HPLC-UV | GC-MS | NMR Spectroscopy | Elemental Analysis |
| Primary Use | Quantitative purity assay, impurity profiling.[5] | Identification of volatile/semi-volatile impurities.[8] | Structural confirmation, absolute quantitative purity (qNMR).[10][11] | Empirical formula verification, bulk purity check.[16][17] |
| Selectivity | High for non-volatile compounds. | Very high for volatile compounds. | High; depends on spectral resolution. | None; bulk property measurement. |
| Sensitivity | High (LOD ~0.01-0.1%).[5] | Very High (LOD <0.01%). | Moderate (LOD ~0.1% for routine, lower with cryoprobes). | Low (detects impurities at >0.5-1% levels). |
| Quantitative Accuracy | Excellent with proper standards. | Good, but derivatization can introduce variability. | Excellent (Primary Method for qNMR). | Good, but indirect. |
| Impurity ID | Tentative (by retention time); requires MS detector for confirmation. | Definitive (via mass spectral library matching).[18] | Definitive structural elucidation is possible.[12][13] | Not possible. |
| Strengths | Robust, reproducible, widely available, high throughput.[3] | High sensitivity, definitive identification of unknowns.[8] | Provides structural information, ¹⁹F NMR is highly specific, no derivatization needed.[11] | Fast, inexpensive, confirms elemental composition.[17] |
| Limitations | Requires reference standards for impurity ID, not suitable for volatile compounds. | Not suitable for non-volatile or thermally labile compounds, may require derivatization.[18] | Lower throughput, higher equipment cost, requires expertise for interpretation. | Does not identify specific impurities, insensitive to isomeric impurities. |
Conclusion and Senior Scientist Recommendation
No single technique can provide a complete picture of the purity of this compound. A robust and self-validating purity verification strategy should employ an orthogonal, multi-technique approach.
-
Initial Characterization: For a newly synthesized batch, NMR Spectroscopy (both ¹H and ¹⁹F) and Elemental Analysis are essential. They confirm the correct molecular structure and empirical formula, establishing the foundational identity and bulk purity of the material.[9][10][12]
-
Impurity Profiling and Identification: GC-MS should be used to screen for volatile impurities and residual solvents, while a high-resolution technique like LC-MS is invaluable for identifying, and potentially elucidating the structures of, non-volatile process impurities and potential degradants.[3][5]
-
Routine Quality Control: Once the impurity profile is well-characterized, a validated RP-HPLC-UV method serves as the most efficient and reliable tool for routine quality control and batch-to-batch purity certification. Its high precision, robustness, and throughput make it ideal for a manufacturing or quality assurance environment.[1]
By integrating these complementary methods, researchers and drug development professionals can build a comprehensive and trustworthy purity profile, ensuring the quality and safety of their materials and the integrity of their scientific outcomes.
References
-
Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]
-
Malik, A. K., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 8546731. Retrieved from [Link]
-
ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from [Link]
-
Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 60(1). Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). An International Study Evaluating Elemental Analysis. PMC. Retrieved from [Link]
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
-
Journal of AOAC INTERNATIONAL. (2020). Performance-Based Field Methods for Analyses of Substituted Phenols by Thermal Desorption Gas Chromatography/Mass Spectrometry. Oxford Academic. Retrieved from [Link]
-
PubMed. (2000). Gas Chromatographic Profiling and Screening for Phenols as Isobutoxycarbonyl Derivatives in Aqueous Samples. Retrieved from [Link]
-
Yamazaki, T., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Journal of Chemical Metrology, 11(1), 16-22. Retrieved from [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]
-
University of Delaware. (n.d.). Total and class-specific determination of fluorinated compounds in consumer and food packaging samples using fluorine-19 solid s. UDSpace. Retrieved from [Link]
-
Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved from [Link]
-
IJNRD.org. (2024). Impurity Profiling in different analytical techniques. Retrieved from [Link]
-
TIJER. (n.d.). A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. Retrieved from [Link]
-
ALS. (2025). What is the Difference Between Phenols by 4AAP vs GCMS Methods? Retrieved from [Link]
-
University of Edinburgh Research Explorer. (2022). New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
CORE. (2012). Capillary Gas Chromatography-Mass Spectrometry (CGC-MS) Analysis and Antioxidant Activities of Phenolic and Components of Guarana. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Retrieved from [Link]
-
Shimadzu. (n.d.). High-Sensitivity Analysis of Phenols in Drinking Water Using Nitrogen Carrier Gas. Retrieved from [Link]
-
Suzhou Aobai Pharmaceutical Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Retrieved from [Link]
-
PubMed. (2012). [Simultaneous determination of 11 aminophenols in hair dyes by high performance liquid chromatography]. Retrieved from [Link]
-
ResearchGate. (2025). Separation and determination of aminophenols and phenylenediamines by liquid chromatography and micellar electrokinetic capillary chromatography. Retrieved from [Link]
-
Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines. Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Retrieved from [Link]
-
PubMed. (2008). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]
-
Semantic Scholar. (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative. Retrieved from [Link]
-
ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Retrieved from [Link]
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Crystal Structure Landscape: 2-Amino-3-chloro-5-(trifluoromethyl)phenol Derivatives
This guide provides an in-depth structural analysis and solid-state characterization framework for 2-Amino-3-chloro-5-(trifluoromethyl)phenol and its derivatives. It compares the physicochemical behavior of the free base against its Schiff base derivatives and heterocyclic analogs, offering researchers a roadmap for solid-form selection in drug discovery.
Executive Summary: The Fluorinated Scaffold
The molecule This compound represents a "privileged scaffold" in medicinal chemistry. It combines three distinct electronic features:
-
Protic Donors/Acceptors: The ortho-aminophenol motif allows for bidentate chelation and strong hydrogen bonding (O-H···N vs. N-H···O).
-
Lipophilic Bulk: The -CF
group (Hansch ≈ +0.88) increases metabolic stability and drives hydrophobic packing. -
Steric Modulation: The chlorine atom at the 3-position forces specific conformational locks, differentiating it from its non-chlorinated analogs.
This guide compares the structural data of the parent scaffold against its Pyridine Analog (a common bioisostere) and Schiff Base Derivatives (common intermediates), highlighting how subtle substitution changes dictate crystal packing and solubility.
Comparative Structural Analysis
The following table synthesizes crystallographic data from direct analogs to predict and characterize the target scaffold's behavior.
Table 1: Structural & Physicochemical Comparison[1]
| Feature | Target: this compound | Analog A: 2-Amino-5-(trifluoromethyl)phenol | Analog B: 2-Amino-3-chloro-5-(trifluoromethyl)pyridine |
| CAS Number | 84960-10-1 | 454-82-0 | 79456-26-1 |
| Core Ring | Phenyl (Electron Rich) | Phenyl (Electron Rich) | Pyridine (Electron Deficient) |
| H-Bond Donors | 3 (NH | 3 (NH | 1 (NH |
| H-Bond Acceptors | 2 (O, N) | 2 (O, N) | 2 (Pyridine N, NH |
| Packing Motif | Herringbone / Sheet: Driven by O-H···N intermolecular chains. | Layered: Segregation of CF | Dimer/Chain: N-H···N |
| Melting Point | High (>130°C, predicted) | ~115–120°C | 90–92°C [1] |
| Solubility | Moderate (Alcohols, DMSO) | Moderate | High (Organic solvents) |
| Key Interaction | Intramolecular N-H···O possible; Cl hinders rotation. | Free rotation of NH | No OH group; relies on weak Cl···F or |
Critical Insight: The introduction of the Chlorine atom at position 3 (Target) creates a "steric buttress" that likely disrupts the planar sheet packing seen in Analog A, potentially forcing the Target molecule into a twisted conformation or a lower-symmetry space group (e.g., Triclinic
) compared to the often Monoclinic analogs.
Structural Interaction Map (Graphviz)
The crystal packing of this molecule is a competition between strong hydrogen bonds and weak halogen/fluorine interactions.[1] The diagram below maps these competing forces.
Figure 1: Supramolecular Synthon Competition. The -OH and -NH2 groups drive the primary lattice formation, while the -CF3 groups aggregate to form hydrophobic channels, a common feature in fluorinated pharmaceutical solids [2].
Experimental Protocol: Crystallization & Characterization
Since specific unit cell data for the target is often proprietary, researchers must generate their own single crystals. This self-validating protocol ensures high-quality data suitable for publication.
Phase 1: Solvent Screening (Solubility vs. Evaporation)
The target molecule is amphiphilic (polar head, lipophilic tail). A single solvent is rarely sufficient.
-
Solvent System A (Slow Evaporation): Ethanol/Water (80:20). Good for forming hydrates.
-
Solvent System B (Vapor Diffusion): Dissolve in THF (inner vial); diffuse Hexane (outer vial). This gently forces the lipophilic -CF
groups to pack first. -
Solvent System C (Cooling): Hot Toluene -> Cool to 4°C. Encourages
- stacking over H-bonding.
Phase 2: Crystallization Workflow
Figure 2: Crystallization decision tree. Vapor diffusion is prioritized for this scaffold due to the competing solubilities of the -CF3 and -OH groups.
Derivative Comparison: Schiff Bases
A common application of this scaffold is the formation of Schiff bases (imines) for metal coordination.
Reaction:
This compound + Salicylaldehyde
Schiff Base Ligand
Crystal Structure Impact:
-
Planarity: The formation of the imine (
) bond typically locks the two aromatic rings into a planar conformation, stabilized by an intramolecular hydrogen bond between the phenolic -OH and the imine -N. -
Packing: Unlike the parent amine (which forms chains), Schiff base derivatives typically form Centrosymmetric Dimers (
) or stacks, significantly reducing water solubility but enhancing crystallinity [3]. -
Analogy: Similar behavior is observed in N-(4-chloro-3-(trifluoromethyl)phenyl)-2-methoxybenzamide, which crystallizes in the Triclinic
space group with distorted trigonal geometry [4].
References
-
Google Patents. 2-Amino-3-chloro-5-trifluoromethylpyridine Synthesis. US4349681A. Link
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Pharmaceuticals 2023. Link
-
ACS Omega. Synthesis and Crystal Structure of Schiff Bases Derived from Trifluoromethyl Amine. ACS Omega 2024. Link
-
ResearchGate. Crystal and Molecular structure studies of N-(4-chloro-3-(trifluoromethyl)phenyl)-2-methoxybenzamide.Link
-
PubChem. 2-Amino-5-(trifluoromethyl)phenol Compound Summary.Link
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of 2-Amino-3-chloro-5-(trifluoromethyl)phenol
Executive Summary & Hazard Assessment
2-Amino-3-chloro-5-(trifluoromethyl)phenol is a poly-functionalized aromatic intermediate containing amine, chloro, trifluoromethyl, and hydroxyl groups. Its disposal requires strict adherence to Halogenated Organic Waste protocols due to the presence of both chlorine and fluorine.
Improper disposal (e.g., drain pouring or mixing with non-halogenated solvents) poses severe risks:
-
Environmental Persistence: The trifluoromethyl (-CF3) group is chemically stable and resistant to standard biodegradation.
-
Incineration Hazards: Combustion releases Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl), requiring specialized scrubbers at the disposal facility.
-
Chemical Incompatibility: As an amphoteric molecule (containing both acidic phenol and basic amine), it presents unique reactivity risks if mixed with strong oxidizers or nitrosating agents.
Chemical Profile & Waste Classification
| Property | Specification | Operational Implication |
| Functional Groups | Phenol (-OH), Amine (-NH2), Chloro (-Cl), Trifluoromethyl (-CF3) | Amphoteric: Can react with both strong acids and bases. |
| Primary Hazard | Corrosive / Toxic | Causes severe skin burns and eye damage.[1][2][3] Harmful if swallowed.[2][3][4][5] |
| Waste Stream | Halogenated Organic | CRITICAL: Must be segregated from non-halogenated solvents to prevent regulatory fines and incineration equipment damage. |
| EPA Waste Code | D002 (Corrosive) ; Potential D022 (Chloroform) if co-solvent used. | Treat as "Hazardous Waste - Halogenated".[6][7][8] |
| Incineration Req. | High-Temp (>1100°C) | Requires facilities equipped for fluorinated waste destruction. |
Segregation & Compatibility Strategy
The "Self-Validating" System: To ensure safety, the disposal process must be self-validating. This means the protocol itself prevents errors (e.g., incompatible mixing) through physical segregation and labeling checkpoints.
A. The Halogenated Rule
This compound must go into the Halogenated Waste stream.
-
Why? Disposal facilities use fuel blending for non-halogenated waste (cheaper). Halogenated waste requires dedicated incineration. Contaminating a non-halogenated drum with this compound renders the entire drum "Halogenated," tripling disposal costs and creating safety hazards during combustion.
B. Chemical Incompatibilities (The "Do Not Mix" List)
-
Strong Oxidizers (e.g., Nitric Acid, Peroxides): The amino group (-NH2) is susceptible to rapid oxidation, potentially generating heat or toxic nitrogen oxides.
-
Nitrosating Agents (e.g., Sodium Nitrite): Can form unstable diazonium salts with the primary amine, leading to explosion hazards.
-
Acyl Halides / Anhydrides: Will react vigorously with both the amine and phenol groups, releasing heat and acid fumes.
Step-by-Step Disposal Protocol
Phase 1: Preparation & Quenching
Note: This compound is generally stable and does not require chemical quenching (like hydrides) unless it is part of a reactive reaction mixture.
-
pH Verification: If the compound is in an aqueous solution, verify pH is between 5 and 9. If highly acidic or basic, neutralize carefully with dilute bicarbonate or dilute HCl to minimize reactivity in the waste drum.
-
Solvent Dilution: If the compound is a solid residue, dissolve it in a minimal amount of a compatible halogenated solvent (e.g., Dichloromethane) or a combustible solvent (e.g., Ethanol) only if the facility allows liquid bulking. Preferably, dispose of solids as solid waste.
Phase 2: Container Selection & Labeling
-
Container: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal containers if the solution is acidic, as the phenol/chloride combo can corrode metal.
-
Labeling:
-
Affix a hazardous waste tag immediately.
-
Mandatory Fields:
-
Full Chemical Name: "this compound"
-
Hazard Checkbox: Corrosive , Toxic .[3]
-
Constituents: explicitly list "Fluorinated Organic" to alert the disposal facility.
-
-
Phase 3: Accumulation & Transfer
-
Satellite Accumulation Area (SAA): Store the container in a secondary containment tray to catch spills.
-
Closure: Keep the cap tightly closed when not adding waste. This prevents the escape of volatile components and moisture ingress.
-
Pickup: Request pickup when the container is 90% full. Do not overfill.
Operational Workflow (Decision Tree)
The following diagram illustrates the logical flow for disposing of this compound, ensuring it ends up in the correct waste stream.
Caption: Decision logic for segregating fluorinated aminophenol waste. Note that even non-halogenated solutions must be treated as halogenated waste once this compound is added.
Emergency Spill Contingency
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: The compound is corrosive and toxic.[1][9] Clear the immediate area.[1][3][6][10]
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is aerosolized, use an N95 or P100 respirator.
-
Containment:
-
Solids: Gently sweep up using a dustpan and brush to avoid generating dust. Place in a sealed bag.
-
Liquids: Do NOT use standard paper towels alone. Use a universal absorbent (e.g., vermiculite or commercial spill pads).
-
Note: Avoid using strong acid or base neutralizers directly on the spill, as the heat of neutralization can volatilize the compound.
-
-
Decontamination: Wipe the area with a soap and water solution. Collect all wipes and absorbents into the Solid Hazardous Waste container.
References
-
U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Washington State University. (n.d.). Halogenated Solvents Safety & Disposal Guide. Retrieved from [Link][8]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. carlroth.com [carlroth.com]
- 4. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
